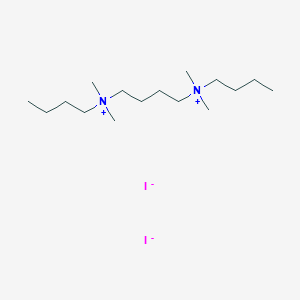![molecular formula C21H11NS B14220828 2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-36-7](/img/structure/B14220828.png)
2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound that features a complex structure with multiple functional groups, including a thiophene ring, ethynyl linkages, and a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile typically involves palladium-catalyzed coupling reactions, such as the Sonogashira coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds under mild conditions. The general synthetic route involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl groups under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile has several applications in scientific research:
Organic Electronics: It can be used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Its structural features make it a candidate for drug discovery and development, particularly in targeting specific biological pathways.
Materials Science: The compound’s unique electronic properties are useful in the development of advanced materials for sensors and other devices.
Mecanismo De Acción
The mechanism of action of 2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile depends on its application. In organic electronics, its conjugated system allows for efficient charge transport. In pharmaceuticals, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would vary based on the specific context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene: Another compound with a thiophene ring and ethynyl linkages.
4-thieno[3,2-b]thiophen-3-ylbenzonitrile: Features a similar benzonitrile moiety and thiophene ring.
Uniqueness
2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile is unique due to its specific arrangement of functional groups, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior.
Propiedades
Número CAS |
823227-36-7 |
|---|---|
Fórmula molecular |
C21H11NS |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
2-[2-[2-(2-thiophen-3-ylethynyl)phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C21H11NS/c22-15-21-8-4-3-7-20(21)12-11-19-6-2-1-5-18(19)10-9-17-13-14-23-16-17/h1-8,13-14,16H |
Clave InChI |
ZLIUGCQOVLZMTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#CC2=CSC=C2)C#CC3=CC=CC=C3C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





silane](/img/structure/B14220766.png)
![Acetic acid, [(R)-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester](/img/structure/B14220767.png)
![4,4'-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol](/img/structure/B14220778.png)


![[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene](/img/structure/B14220787.png)
![2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine](/img/structure/B14220792.png)



![4H-Thieno[3,2-c][1]benzopyran-4-one, 2-methyl-3-phenyl-](/img/structure/B14220826.png)
